molecular formula C9H12ClNO2S B13261273 2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide

2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide

Cat. No.: B13261273
M. Wt: 233.72 g/mol
InChI Key: PFWCFDQWALQVFZ-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a chlorine atom, an ethyl group, a methyl group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The benzene ring undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is then sulfonated to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by sulfonation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as halogenation, nitration, and sulfonation.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas can be employed.

Major Products Formed

    Halogenation: Introduction of additional halogen atoms.

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylbenzene-1-sulfonamide
  • N-ethyl-3-methylbenzene-1-sulfonamide
  • 2-Chloro-3-methylbenzene-1-sulfonamide

Uniqueness

2-Chloro-N-ethyl-3-methylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and ethyl groups, along with the sulfonamide functionality, provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-chloro-N-ethyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)8-6-4-5-7(2)9(8)10/h4-6,11H,3H2,1-2H3

InChI Key

PFWCFDQWALQVFZ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1Cl)C

Origin of Product

United States

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